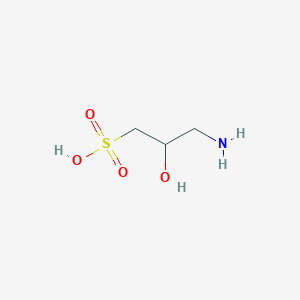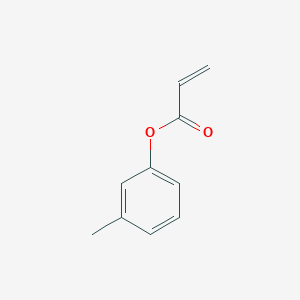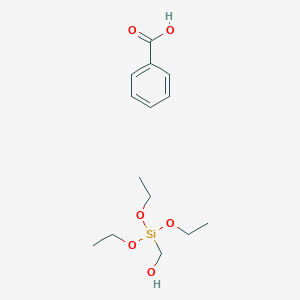
Benzoic acid;triethoxysilylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;triethoxysilylmethanol: is a compound that combines the properties of benzoic acid and triethoxysilylmethanol. Benzoic acid is a well-known organic compound with the formula C₆H₅COOH, commonly used as a food preservative and in the manufacture of various cosmetics, dyes, plastics, and insect repellents . Triethoxysilylmethanol, on the other hand, is a silane compound often used in the production of silane coupling agents, which are essential in enhancing the adhesion between organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Benzyl Alcohol: Benzoic acid can be synthesized by the oxidation of benzyl alcohol using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
From Benzaldehyde: Another method involves the oxidation of benzaldehyde using potassium permanganate in an acidic medium.
Industrial Production Methods: The industrial production of benzoic acid typically involves the catalytic oxidation of toluene. This process is efficient and yields high purity benzoic acid, which can then be further processed to produce triethoxysilylmethanol through a series of reactions involving silane coupling agents .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of benzoic acid can yield benzyl alcohol or benzaldehyde, depending on the reducing agent used.
Substitution: Benzoic acid can participate in substitution reactions, such as the formation of esters or amides when reacted with alcohols or amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and iodosobenzene.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Major Products:
Oxidation: Benzaldehyde, benzyl alcohol.
Reduction: Benzyl alcohol, benzaldehyde.
Substitution: Esters, amides.
Scientific Research Applications
Chemistry:
Catalysis: Benzoic acid derivatives are used as catalysts in various organic reactions.
Synthesis: Used as a precursor in the synthesis of other organic compounds.
Biology:
Antimicrobial Agent: Benzoic acid is used as a preservative in food and cosmetics due to its antimicrobial properties.
Medicine:
Industry:
Plastics and Polymers: Used in the production of plasticizers and polymers.
Adhesives: Triethoxysilylmethanol is used in the production of adhesives and sealants.
Mechanism of Action
Benzoic Acid:
Antimicrobial Action: Benzoic acid inhibits the growth of mold, yeast, and some bacteria by disrupting their cell membranes and metabolic pathways.
Metabolism: In the liver, benzoic acid is conjugated with glycine to form hippuric acid, which is then excreted in the urine.
Triethoxysilylmethanol:
Comparison with Similar Compounds
Benzaldehyde: An aromatic aldehyde used in the synthesis of various organic compounds.
Benzyl Alcohol: An aromatic alcohol used as a solvent and in the synthesis of esters.
Benzoyl Chloride: An acyl chloride used in the synthesis of benzoyl derivatives.
Uniqueness:
Benzoic Acid: Known for its antimicrobial properties and wide range of applications in food preservation and cosmetics.
Triethoxysilylmethanol: Unique in its ability to enhance adhesion between different materials, making it valuable in industrial applications.
This comprehensive overview highlights the significance of benzoic acid;triethoxysilylmethanol in various fields, from chemistry and biology to medicine and industry. Its unique properties and versatile applications make it a compound of great interest in scientific research and industrial production.
Properties
CAS No. |
13625-95-1 |
|---|---|
Molecular Formula |
C14H24O6Si |
Molecular Weight |
316.42 g/mol |
IUPAC Name |
benzoic acid;triethoxysilylmethanol |
InChI |
InChI=1S/C7H18O4Si.C7H6O2/c1-4-9-12(7-8,10-5-2)11-6-3;8-7(9)6-4-2-1-3-5-6/h8H,4-7H2,1-3H3;1-5H,(H,8,9) |
InChI Key |
WVBJJHISKYEQBH-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CO)(OCC)OCC.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)
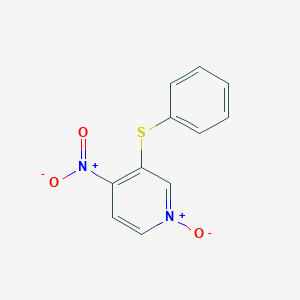
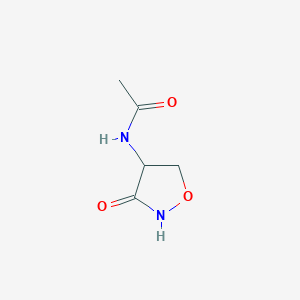
![N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14718459.png)
![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)
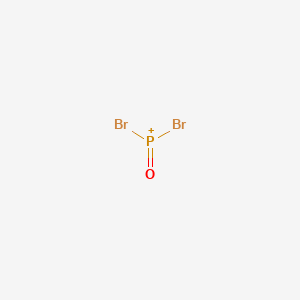
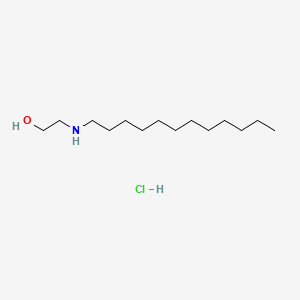
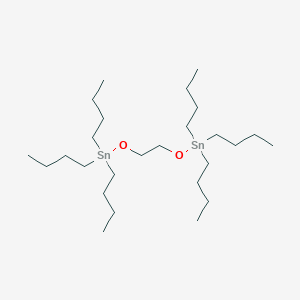
![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)
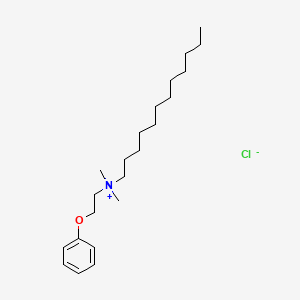

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B14718501.png)
